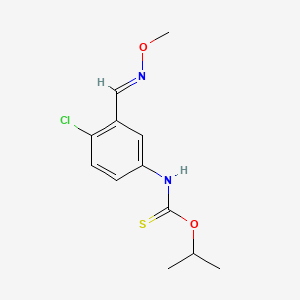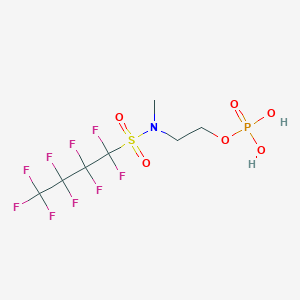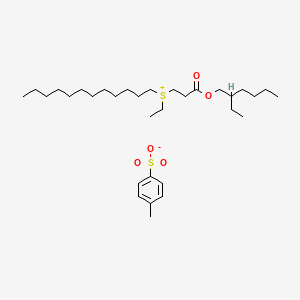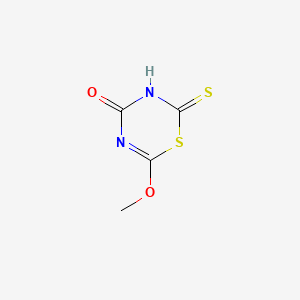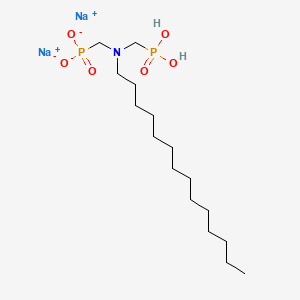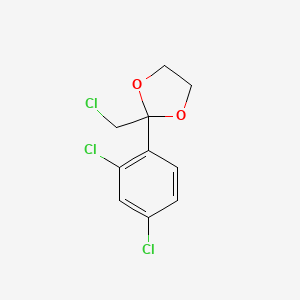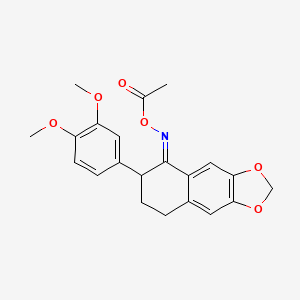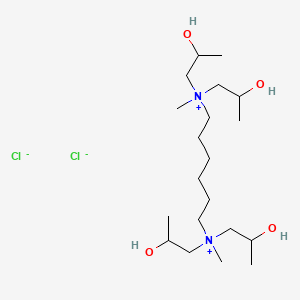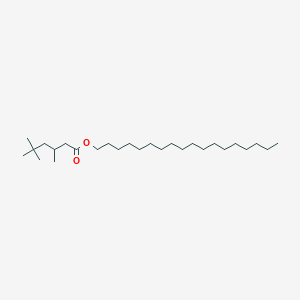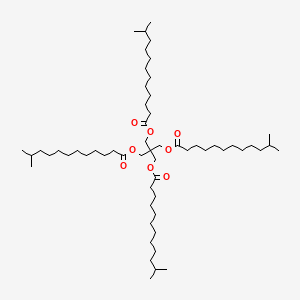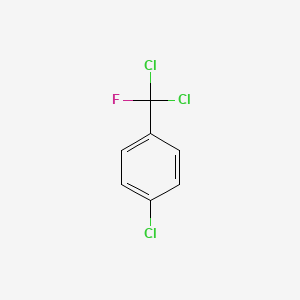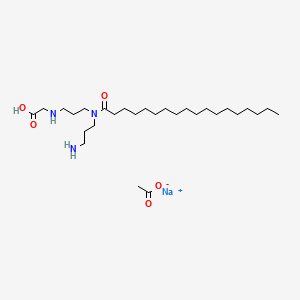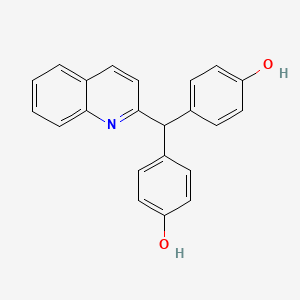
4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3-methylbicyclo(221)hept-5-en-2-yl)pent-3-enyl acetate is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of Grignard reagents, organolithium compounds, and transition metal-catalyzed reactions. The reaction conditions typically involve low temperatures and anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using specialized reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and organometallic compounds are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to understand biological processes or as a lead compound in drug discovery.
Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its chemical properties may be exploited to create drugs with specific biological targets.
Industry: In industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Santalene: A related compound with a similar bicyclic structure.
Norbornane derivatives: Compounds with a norbornane core structure.
Epi-\u03B2-Santalene: Another related compound with slight structural variations.
Uniqueness: 4-Methyl-1-(3-methylbicyclo(221)hept-5-en-2-yl)pent-3-enyl acetate is unique due to its specific substitution pattern and the presence of the acetate group
Properties
CAS No. |
94201-01-1 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
[4-methyl-1-(3-methyl-2-bicyclo[2.2.1]hept-5-enyl)pent-3-enyl] acetate |
InChI |
InChI=1S/C16H24O2/c1-10(2)5-8-15(18-12(4)17)16-11(3)13-6-7-14(16)9-13/h5-7,11,13-16H,8-9H2,1-4H3 |
InChI Key |
HMDYEXXZOIBMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C1C(CC=C(C)C)OC(=O)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


